Fluoroimide

Ecotoxicology Environmental Fate Aquatic Safety

Fluoroimide is a halogenated maleimide fungicide reference standard essential for chromatographic method validation (HPLC/GC-MS) and residue analysis. Its unique N-(4-fluorophenyl)-3,4-dichloro substitution confers a distinctive hydrolysis half-life of 7.5 minutes at pH 7, making it an irreplaceable benchmark for environmental fate and non-persistence modeling compared to stable analogs such as fluazinam (DT50 42 days). Substitution with other maleimides is scientifically invalid without rigorous re-validation—N-cyclohexyl dichloromaleimide proved ineffective at 500 ppm against key agricultural pathogens, whereas Fluoroimide maintains stable efficacy. Procure as a certified reference material for molecular docking studies and novel antifungal lead development.

Molecular Formula C10H4Cl2FNO2
Molecular Weight 260.04 g/mol
CAS No. 41205-21-4
Cat. No. B1207414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroimide
CAS41205-21-4
Molecular FormulaC10H4Cl2FNO2
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F
InChIInChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H
InChIKeyIPENDKRRWFURRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.27e-05 M

Fluoroimide (CAS 41205-21-4) – Chemical Identity and Procurement Considerations for Research and Analytical Applications


Fluoroimide (CAS 41205-21-4) is a halogenated maleimide fungicide, chemically defined as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione [1]. Originally developed as a protective foliar fungicide, it functions by inhibiting fungal spore germination through reaction with sulfhydryl (SH) groups essential for enzymatic activity [2]. While now considered an obsolete commercial agrochemical [3], it remains a compound of interest as an analytical reference standard for residue analysis and as a reference tool in molecular docking studies for novel fungicide development [4].

Why Fluoroimide (41205-21-4) Cannot Be Directly Substituted with Other Maleimide Fungicides


Substitution of Fluoroimide with other maleimide-based fungicides is not scientifically justified without rigorous re-validation. The dichloromaleimide core, while a common scaffold, exhibits highly divergent biological and physicochemical properties depending on the N-substituent. A direct comparator, N-cyclohexyl dichloromaleimide, was proven to be ineffective against key agricultural pathogens at a concentration of 500 ppm, whereas Fluoroimide demonstrates stable efficacy [1]. Furthermore, the specific combination of the p-fluorophenyl group and the 3,4-dichloro substitution on the maleimide ring dictates a unique hydrolysis profile (DT50 at pH 7 of 7.5 minutes) and a specific ecotoxicological signature . Generic assumptions about in-class equivalence are invalid and can lead to significant differences in environmental fate and biological activity.

Quantitative Evidence for the Differentiated Selection of Fluoroimide (41205-21-4)


Comparative Aquatic Ecotoxicity: Fluoroimide vs. Fluazinam

Fluoroimide exhibits significantly lower acute toxicity to aquatic organisms compared to the broad-spectrum fungicide fluazinam. In standardized assays, Fluoroimide's 96-hour LC50 for carp (2.29 mg/L) is approximately 15 times higher (less toxic) than that of fluazinam (0.15 mg/L) [1][2]. Similarly, the 48-hour EC50 for Daphnia magna is 5.48 mg/L for Fluoroimide, compared to 0.22 mg/L for fluazinam, representing a 25-fold difference [1][2].

Ecotoxicology Environmental Fate Aquatic Safety

Comparative Mammalian Acute Toxicity: Fluoroimide vs. Fluazinam

Fluoroimide demonstrates a superior acute mammalian toxicity profile relative to fluazinam. The acute oral LD50 for rats is reported to be greater than 15,000 mg/kg for Fluoroimide [1], a value at least three times higher (i.e., less toxic) than the reported LD50 for fluazinam, which is greater than 5,000 mg/kg in rats [2].

Toxicology Safety Profile Mammalian Toxicity

Comparative Hydrolytic Stability: Rapid Degradation of Fluoroimide vs. Fluazinam

Fluoroimide is characterized by rapid hydrolytic degradation, particularly under neutral and alkaline conditions, a property that starkly contrasts with the environmental persistence of fluazinam. The DT50 (half-life) for hydrolysis of Fluoroimide at pH 7 is 7.5 minutes, decreasing to 1.4 minutes at pH 8 . In comparison, fluazinam exhibits a DT50 of 42 days at pH 7 , representing a difference of over 8,000-fold in persistence.

Environmental Chemistry Degradation Persistence

Comparative Efficacy Against Plant Pathogens: Fluoroimide vs. N-cyclohexyl Dichloromaleimide

Within the dichloromaleimide chemical class, the N-substituent is a critical determinant of fungicidal efficacy. A key patent demonstrates that while the cyclohexyl analog (N-cyclohexyl dichloromaleimide) is completely ineffective against rice blight, anthracnose in cucumbers, and black spot disease in citrus at a concentration of 500 ppm, Fluoroimide (N-(4-fluorophenyl) dichloromaleimide) exerts a stable fungicidal effect [1].

Antifungal Activity Structure-Activity Relationship Fungicide Efficacy

Recommended Research and Analytical Application Scenarios for Fluoroimide (41205-21-4)


Analytical Reference Standard for Pesticide Residue Analysis

Given its historical agricultural use and established analytical methods, Fluoroimide is primarily procured as a certified reference material for the development and validation of chromatographic methods (e.g., HPLC, GC-MS) for detecting residues in food and environmental samples .

Model Compound for Environmental Fate and Degradation Studies

Due to its exceptionally rapid hydrolytic degradation (DT50 at pH 7 is 7.5 minutes) , Fluoroimide serves as an ideal model compound for studying the environmental fate of non-persistent, hydrolysable agrochemicals. It provides a useful benchmark against more stable compounds like fluazinam (DT50 42 days) in persistence studies.

Reference Ligand in Structure-Activity Relationship (SAR) and Molecular Docking Studies

Fluoroimide is a known reference fungicide in the maleimide class. Its established mode of action and binding characteristics make it a valuable tool in computational chemistry and molecular docking studies aimed at designing novel antifungal leads . Its specific N-(4-fluorophenyl) group provides a key point of structural comparison for new analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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